molecular formula C11H12Cl3NO2 B3035685 4-chloro-N-[(2,4-dichlorophenyl)methoxy]butanamide CAS No. 338406-45-4

4-chloro-N-[(2,4-dichlorophenyl)methoxy]butanamide

Cat. No. B3035685
CAS RN: 338406-45-4
M. Wt: 296.6 g/mol
InChI Key: YPKKTHWOCGMPFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-substituted butanamide derivatives has been a subject of interest due to their biological activities. In one study, a series of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide compounds were prepared through a multi-step process. This involved the conversion of various organic acids into corresponding esters, hydrazides, and subsequently 5-substituted-1,3,4-oxadiazol-2-thiols. The final compounds were synthesized by reacting these thiols with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH). The structures of the synthesized compounds were confirmed using 1H-NMR, IR, and mass spectral data .

Molecular Structure Analysis

The molecular structure of related butanamide derivatives has been extensively studied. For instance, 4-chloro-N-(2-methoxyphenyl) benzamidoxime was characterized by X-ray diffraction, NMR, and vibrational spectroscopy. The X-ray study revealed a Z configuration due to a strong intramolecular N-H···O hydrogen bond, and the formation of a centrosymmetric dimer through intermolecular hydrogen bonds. The phenyl rings were found to be twisted from the plane of the hydroxyamidine group. Theoretical calculations using DFT methods supported the experimental findings and provided additional insights into the vibrational frequencies and NMR chemical shifts .

Chemical Reactions Analysis

The chemical reactivity of butanamide derivatives can be inferred from studies on related compounds. For example, the spontaneous alternating copolymerization of methoxyallene with 4-chlorophenyl isocyanate resulted in a polyamide with highly reactive exo-methylene groups and the partial formation of β-lactam derivatives. This indicates that butanamide derivatives can participate in polymerization reactions and potentially form various functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of butanamide derivatives are influenced by their molecular structure. For instance, the acidity of new 4-hydroxy-N-(2-hydroxyethyl)butanamides was studied, revealing that these compounds prefer linear conformations and can form dimers and polymers through hydrogen bonding. The pKa values were determined to be lower than those of amides without hydroxyl groups, suggesting enhanced NH acidity due to hydrogen bonding. Theoretical calculations supported these findings and helped explain the observed acidity .

Another study on a butanamide derivative, 4-chloro-2,2-dicyano-N-chloroacetyl butanamide-3-ketone, provided insights into its physical properties. The compound was synthesized through a solid-liquid phase reaction at room temperature, and its molecular structure was characterized by IR and 1H NMR. The melting point was determined to be between 147.8 - 148.1 °C, which is a useful physical property for identifying and characterizing the compound .

Scientific Research Applications

Synthesis and Structural Characterization

  • A study by Z. Ming-gen (2008) discusses the synthesis of a similar compound, 4-chloro-2,2-dicyano-N-chloroacetyl butanamide-3-ketone. This compound was synthesized through a solid-liquid phase surface contact method at room temperature, indicating potential methods for synthesizing related compounds (Ming-gen, 2008).

Heterocyclic Compound Synthesis

  • Research on the synthesis of new heterocyclic compounds as lipoxygenase inhibitors included N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives. This highlights the role of similar butanamide derivatives in creating biologically active compounds (Aziz‐ur‐Rehman et al., 2016).

Kinetic Studies

  • A kinetic study of substituted 4-chloro-N-phenylbutanamides in aqueous solutions of sodium hydroxide was conducted by Sedlák et al. (2002). This research provides insight into the chemical behavior and reaction kinetics of compounds structurally related to 4-chloro-N-[(2,4-dichlorophenyl)methoxy]butanamide (Sedlák et al., 2002).

Electrochemical Reduction Studies

  • McGuire and Peters (2016) examined the electrochemical reduction of methoxychlor, a compound structurally similar to the one . This study provides insights into the electrochemical behavior of such compounds (McGuire & Peters, 2016).

Anticonvulsant Synthesis

  • Allen and Giffard (1982) synthesized Progabide®, a compound related to 4-chloro-N-[(2,4-dichlorophenyl)methoxy]butanamide, for pharmacokinetic and metabolism studies. This indicates potential applications in medicinal chemistry (Allen & Giffard, 1982).

Photogeneration and Reactivity Studies

  • The study of the photochemistry of related compounds like 4-chlorophenol by Protti et al. (2004) suggests applications in understanding the photogeneration and reactivity of such compounds (Protti et al., 2004).

Structure and Acidity Analysis

  • Research on 4-hydroxy-N-(2-hydroxyethyl)butanamides, which are structurally similar, provides insights into the solid-state structure and acidity of such compounds. This can be relevant for understanding the properties of 4-chloro-N-[(2,4-dichlorophenyl)methoxy]butanamide (Duarte-Hernández et al., 2015).

Palladium and Platinum Complex Synthesis

  • The synthesis of 4-methoxy-1,2-butadiene from chloroprene, as discussed by Lukas et al. (1973), involves palladium and platinum complexes. This research can be extended to understand the synthesis pathways of similar butanamide compounds (Lukas et al., 1973).

Antimicrobial and Anticancer Activity

  • Sirajuddin et al. (2015) synthesized N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide and evaluated its antimicrobial, anticancer, and other biological activities. This suggests potential biomedical applications for related butanamide compounds (Sirajuddin et al., 2015).

NMR Analysis of Derivatives

  • The 1H and 13C NMR analysis of derivatives like 2‐acetamido‐3‐mercapto‐3‐methyl‐N‐aryl‐butanamides by Santana et al. (2013) can provide valuable insights into the structural elucidation of similar butanamide compounds (Santana et al., 2013).

Amylase Inhibitors

  • The study by Mathew et al. (2015) on the effectiveness of N-[3-Chloro-2-(Substituted)-4-Oxazetidin-1-Yl]-4-(1H-indol-3-yl) butanamide derivatives as α-amylase inhibitors suggests potential applications in enzyme inhibition (Mathew et al., 2015).

Safety and Hazards

The compound is associated with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . For more detailed safety information, refer to the MSDS .

properties

IUPAC Name

4-chloro-N-[(2,4-dichlorophenyl)methoxy]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl3NO2/c12-5-1-2-11(16)15-17-7-8-3-4-9(13)6-10(8)14/h3-4,6H,1-2,5,7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKKTHWOCGMPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CONC(=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101226672
Record name 4-Chloro-N-[(2,4-dichlorophenyl)methoxy]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101226672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[(2,4-dichlorophenyl)methoxy]butanamide

CAS RN

338406-45-4
Record name 4-Chloro-N-[(2,4-dichlorophenyl)methoxy]butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338406-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-[(2,4-dichlorophenyl)methoxy]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101226672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-[(2,4-dichlorophenyl)methoxy]butanamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-[(2,4-dichlorophenyl)methoxy]butanamide
Reactant of Route 3
Reactant of Route 3
4-chloro-N-[(2,4-dichlorophenyl)methoxy]butanamide
Reactant of Route 4
Reactant of Route 4
4-chloro-N-[(2,4-dichlorophenyl)methoxy]butanamide
Reactant of Route 5
Reactant of Route 5
4-chloro-N-[(2,4-dichlorophenyl)methoxy]butanamide
Reactant of Route 6
Reactant of Route 6
4-chloro-N-[(2,4-dichlorophenyl)methoxy]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.